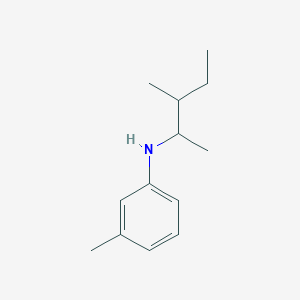

3-methyl-N-(3-methylpentan-2-yl)aniline

CAS No.:

Cat. No.: VC20398984

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N |

|---|---|

| Molecular Weight | 191.31 g/mol |

| IUPAC Name | 3-methyl-N-(3-methylpentan-2-yl)aniline |

| Standard InChI | InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3 |

| Standard InChI Key | BDXKUGMJNFVJER-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C)NC1=CC=CC(=C1)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-N-(3-methylpentan-2-yl)aniline, reflects its two key structural components:

-

Aromatic Core: A benzene ring substituted with a methyl group at the 3-position.

-

Amine Substituent: A 3-methylpentan-2-yl group bonded to the nitrogen atom, introducing significant steric bulk .

The branched alkyl chain creates a hindered environment around the nitrogen, which impacts reactivity and intermolecular interactions. Stereochemical variations, such as the (3R) configuration in related compounds like N-[(3R)-2-methylpentan-3-yl]aniline, further modulate properties like solubility and chiral recognition .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.31 g/mol | |

| CAS Number | 1040341-26-1 | |

| SMILES | CC(C)CC(C)NC1=CC=CC(=C1)C | |

| InChIKey | GQHDRRXQNRYTMA-GFCCVEGCSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline involves multi-step strategies to introduce both the aromatic methyl group and the bulky alkylamine moiety. While explicit details for this compound are scarce, analogous hindered amines are synthesized via:

-

Friedel-Crafts Alkylation: Introducing the alkyl group to aniline derivatives using Lewis acids like .

-

Hydroamination: A method reported by Baran and coworkers for sterically demanding amines, leveraging transition-metal catalysts to facilitate nitrogen-carbon bond formation .

-

Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions, though steric hindrance may limit efficiency .

Industrial production faces challenges in achieving high yields due to the compound’s steric demands, often necessitating optimized reaction conditions (e.g., elevated temperatures or high-pressure systems) .

Physicochemical Properties

Thermal Stability and Solubility

While specific data on melting and boiling points are unavailable, the compound’s liquid state at room temperature (as indicated for structurally similar amines ) suggests a low melting point. The branched alkyl chain enhances lipophilicity, reducing water solubility but improving compatibility with organic solvents.

Spectroscopic Characteristics

-

NMR: Expected signals include a singlet for the aromatic methyl group (~2.3 ppm) and complex splitting patterns for the diastereotopic protons in the alkyl chain .

-

MS: A molecular ion peak at m/z 191.31 confirms the molecular weight, with fragmentation patterns indicative of C-N bond cleavage .

Applications in Research and Industry

Medicinal Chemistry

Hindered amines like 3-methyl-N-(3-methylpentan-2-yl)aniline are valued for their ability to modulate drug pharmacokinetics. The steric bulk:

-

Enhances Metabolic Stability: By shielding the amine from oxidative enzymes, prolonging half-life .

-

Improves Selectivity: Reduces off-target interactions by restricting access to flat binding sites .

Catalysis and Materials Science

The compound’s nitrogen lone pair can coordinate to metals, making it a candidate for asymmetric catalysis. Its bulky structure may also stabilize reactive intermediates in polymer synthesis .

Comparative Analysis with Analogous Compounds

Structural Analogues

-

N-(2-methylpentan-2-yl)pyridin-3-amine: Shares steric hindrance but features a pyridine ring, altering electronic properties .

-

3-Fluoro-N-(3-methylpentan-2-yl)aniline: Fluorination increases electronegativity, enhancing hydrogen-bonding capacity compared to the methylated variant.

Unique Advantages

The absence of electronegative substituents in 3-methyl-N-(3-methylpentan-2-yl)aniline simplifies synthetic routes while maintaining steric benefits, offering a balance between accessibility and functionality .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing scalable methods for hindered amine production.

-

Biological Screening: Evaluating antimicrobial or anticancer activity given its structural novelty.

-

Computational Modeling: Predicting interactions with biological targets to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume